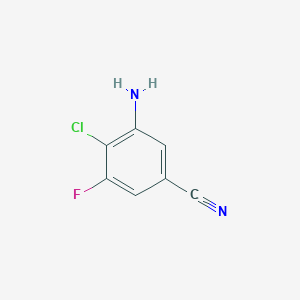

3-Amino-4-chloro-5-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICXJRBXEXWLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Benzonitrile Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-CN) group. The nitrile group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic ring, making it a versatile functional group in organic synthesis. nih.gov The incorporation of halogen atoms further modulates the reactivity and physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. frontiersin.orgnamiki-s.co.jp

The specific arrangement of an amino group, a chlorine atom, and a fluorine atom in 3-Amino-4-chloro-5-fluorobenzonitrile is of particular note. The presence and positioning of these substituents create a unique electronic and steric environment on the benzonitrile (B105546) scaffold. This distinct arrangement can be expected to impart specific reactivity and properties to the molecule, making it a valuable intermediate for the synthesis of more complex chemical entities. The interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrile groups creates a nuanced electronic landscape that can be exploited in various chemical transformations.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Amino-4-fluorobenzonitrile | 859855-53-1 | C₇H₅FN₂ | 136.13 | Not Available |

| 3-Amino-4-chlorobenzonitrile | 53312-79-1 | C₇H₅ClN₂ | 152.58 | 87-91 |

| 4-Amino-3-chlorobenzonitrile | 21803-75-8 | C₇H₅ClN₂ | 152.58 | 102-105 |

| 3-Chloro-4-fluorobenzonitrile | 117482-84-5 | C₇H₃ClFN | 155.56 | 69-71 |

Note: Data sourced from various chemical suppliers and databases. nih.govsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Role As a Privileged Scaffold in Research Chemistry

Established Synthetic Routes

Established synthetic methodologies for aromatic compounds often rely on a series of well-understood reactions, including functional group interconversions, halogenation, and amination. These routes provide reliable access to the target compounds, albeit sometimes with multiple steps and moderate yields.

A common strategy for the synthesis of highly substituted aromatic rings involves the sequential modification of functional groups on a less complex precursor. For the synthesis of this compound, a plausible route begins with a commercially available or readily synthesized aminofluorobenzonitrile derivative. The synthesis can be envisioned as a multi-step process involving the introduction of the chlorine atom and potentially the amino group at specific positions through functional group interconversions.

For instance, a synthetic pathway could commence with a molecule like 3-fluoro-4-aminobenzonitrile. This precursor already contains the nitrile, fluorine, and a protected or precursor amino group. The synthesis would then proceed through a series of reactions, such as halogenation and diazotization followed by amination, to introduce the remaining substituents at the desired positions. The order of these steps is crucial to ensure the correct regiochemical outcome due to the directing effects of the existing substituents on the aromatic ring.

The introduction of a chlorine atom onto the benzonitrile ring is a key step in the synthesis of this compound. Electrophilic chlorination of an appropriately substituted benzonitrile precursor is a common method. The choice of chlorinating agent and reaction conditions is critical to achieve the desired regioselectivity.

For example, the chlorination of an aminofluorobenzonitrile can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In the case of 3-fluoro-4-aminobenzonitrile, the position ortho to the amino group and meta to the fluorine and nitrile groups is susceptible to chlorination.

Table 1: Example of a Halogenation Reaction for a Benzonitrile Derivative

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| 3-Fluoro-4-aminobenzonitrile | NCS | Acetonitrile | 85 °C | 3-4 h | 92.43% |

This reaction demonstrates the feasibility of introducing a chlorine atom at a specific position on a substituted benzonitrile ring with high efficiency.

The introduction of an amino group onto a halogenated benzonitrile precursor is another critical transformation. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions or through transition-metal-catalyzed amination reactions. In an SNAr reaction, a dihalogenated precursor, such as a dichlorofluorobenzonitrile, could react with an ammonia (B1221849) equivalent. The positions of the halogens and the presence of the electron-withdrawing nitrile group would influence the feasibility and regioselectivity of the substitution.

Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful and general method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction can be employed to couple an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a precursor such as 3,4-dichloro-5-fluorobenzonitrile (B2372691) could potentially be selectively aminated at the 3-position. The success of such a reaction would depend on the relative reactivity of the two C-Cl bonds and the choice of catalyst system.

Novel Synthetic Approaches and Catalyst Systems

Recent advances in organic synthesis have focused on the development of more efficient, atom-economical, and environmentally friendly methodologies. These novel approaches often involve the use of transition-metal catalysts and alternative energy sources like microwaves.

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules. The Buchwald-Hartwig amination is a prime example of a transition-metal-catalyzed reaction that has found widespread use in the synthesis of arylamines. wikipedia.org This reaction offers a broad substrate scope and functional group tolerance, making it an attractive method for the synthesis of this compound.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine and regenerate the catalyst. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

Table 2: Illustrative Conditions for a Buchwald-Hartwig Amination

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature |

| 3,4-Dichloro-5-fluorobenzonitrile | Ammonia or equivalent | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 80-110 °C |

This represents a hypothetical application of the Buchwald-Hartwig amination to a potential precursor for this compound.

Nickel-catalyzed aminations have also emerged as a cost-effective alternative to palladium-catalyzed systems for the coupling of aryl chlorides with ammonia. nih.gov

Microwave-assisted organic synthesis has gained significant traction as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com The use of microwave irradiation can be particularly beneficial for reactions that require high temperatures, such as some amination reactions.

The amination of aryl halides can be efficiently carried out under microwave irradiation, sometimes even without a transition-metal catalyst for activated substrates. organic-chemistry.org For the synthesis of this compound, a microwave-assisted amination of a suitable dihalogenated precursor could offer a rapid and efficient route to the final product. The sealed-vessel conditions in a microwave reactor allow for temperatures to be reached that are well above the boiling point of the solvent at atmospheric pressure, which can significantly enhance reaction rates. mdpi.com

Table 3: General Conditions for Microwave-Assisted Amination of an Aryl Halide

| Aryl Halide | Amine | Base | Solvent | Temperature | Time |

| Generic Aryl Chloride | Ammonia/Ammonium Salt | K2CO3 or KOtBu | DMSO or NMP | 150-200 °C | 10-60 min |

The application of microwave technology to the synthetic routes for this compound could lead to more sustainable and efficient manufacturing processes.

Multi-Step Synthetic Sequences and Optimization

The preparation of this compound can be approached through several multi-step synthetic pathways, often commencing from readily available substituted anilines or benzonitriles. A plausible and convergent route involves the strategic introduction of the amino, chloro, and fluoro substituents onto the benzonitrile scaffold.

One potential synthetic sequence begins with a fluorinated aniline (B41778) precursor, which is then subjected to a series of transformations to introduce the remaining functional groups. For instance, a synthetic pathway could be conceptualized starting from 4-bromo-2,6-difluoroaniline. This starting material can undergo a cyanation reaction to replace the bromine atom with a nitrile group, yielding 4-amino-3,5-difluorobenzonitrile (B171853) iucr.orgnih.gov. The introduction of the cyano group is a crucial step, and its success often depends on the chosen methodology, such as a palladium-catalyzed cyanation or a Rosenmund-von Braun reaction.

The subsequent and critical step in this proposed synthesis is the regioselective chlorination of the 4-amino-3,5-difluorobenzonitrile intermediate. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of chlorination. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the cyano and fluoro groups are deactivating and meta-directing. In this specific intermediate, the positions ortho to the amino group are already substituted with fluorine. Therefore, the position para to the amino group is not available. This leaves the positions meta to the amino group as potential sites for substitution. Careful consideration of the combined directing effects is necessary to achieve the desired 4-chloro substitution.

A common and effective reagent for the chlorination of activated aromatic rings is N-chlorosuccinimide (NCS) researchgate.netresearchgate.net. The reaction conditions, including the choice of solvent and temperature, would need to be meticulously optimized to favor the formation of the desired this compound and minimize the formation of other chlorinated isomers. The optimization process would likely involve screening various solvents, catalysts (if necessary), and reaction times to maximize the yield and purity of the target compound.

An alternative approach could involve starting with a pre-chlorinated and fluorinated benzonitrile and subsequently introducing the amino group. For example, a synthetic route could commence with a dichlorofluorobenzonitrile derivative. The introduction of the amino group could be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms is displaced by an amino source, such as ammonia or a protected amine. The success of this step would be highly dependent on the relative activation of the chlorine atoms by the other ring substituents.

Reaction Time and Temperature: Balancing reaction kinetics with the stability of reactants and products.

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity.

Reagent Stoichiometry: Precise control over the molar ratios of reactants and reagents to minimize side reactions.

Catalyst Selection and Loading: For catalyzed reactions, the choice of catalyst and its concentration are critical for efficiency and selectivity.

The following table summarizes a hypothetical multi-step synthesis, highlighting the key transformations and areas for optimization.

| Step | Transformation | Key Reagents and Conditions | Areas for Optimization |

| 1 | Cyanation of 4-bromo-2,6-difluoroaniline | CuCN, DMF, reflux iucr.orgnih.gov | Reaction time, temperature, purity of starting material. |

| 2 | Chlorination of 4-amino-3,5-difluorobenzonitrile | N-Chlorosuccinimide (NCS), Acetonitrile | Solvent choice, reaction temperature, stoichiometry of NCS. |

Regioselectivity and Chemoselectivity in Synthesis

The synthesis of a molecule with multiple functional groups like this compound presents significant challenges in terms of regioselectivity and chemoselectivity.

Regioselectivity refers to the control of the position of chemical bond formation. In the context of synthesizing the target molecule, the most critical regioselective step is the introduction of the chlorine atom onto the 3-amino-5-fluorobenzonitrile (B1272302) backbone. The directing effects of the existing substituents govern the position of electrophilic chlorination. The amino group is a powerful ortho-, para-director, while the nitrile and fluoro groups are meta-directors. The interplay of these directing effects determines the final position of the incoming chloro substituent. In the proposed chlorination of 4-amino-3,5-difluorobenzonitrile, the positions ortho to the strongly activating amino group are already occupied by fluorine atoms. This steric hindrance, combined with the electronic effects of all substituents, would need to be carefully analyzed to predict and control the site of chlorination. The use of specific chlorinating agents and reaction conditions can influence this regioselectivity. For instance, the choice between NCS, sulfuryl chloride, or other chlorinating agents can impact the isomeric distribution of the product.

Chemoselectivity , on the other hand, is the preferential reaction of a reagent with one of two or more different functional groups. In a multi-functional molecule, protecting groups are often employed to prevent unwanted side reactions. For example, the amino group is susceptible to oxidation and other reactions. If harsh reaction conditions are required for other transformations, it may be necessary to protect the amino group, for instance, as an acetyl or a carbamate (B1207046) derivative. This protecting group would then be removed in a subsequent step. The choice of protecting group is crucial, as it must be stable under the reaction conditions of the subsequent steps and easily removable without affecting other parts of the- molecule.

The following table outlines the key regioselective and chemoselective considerations in the synthesis of this compound.

| Synthetic Challenge | Key Considerations | Potential Strategies |

| Regioselective Chlorination | - Directing effects of amino, fluoro, and cyano groups.- Steric hindrance from existing substituents. | - Use of specific chlorinating agents (e.g., NCS).- Optimization of reaction conditions (solvent, temperature). |

| Chemoselective Reactions | - Reactivity of the amino group towards oxidation or other side reactions. | - Use of protecting groups for the amine functionality.- Selection of mild reaction conditions. |

Chemical Reactivity and Functional Group Transformations of 3 Amino 4 Chloro 5 Fluorobenzonitrile

Electrophilic Aromatic Substitution Reactions

The orientation of incoming electrophiles in electrophilic aromatic substitution reactions on 3-Amino-4-chloro-5-fluorobenzonitrile is primarily dictated by the strongly activating amino group. This group directs electrophiles to the positions ortho and para to itself. In this specific molecule, the C4 position is already substituted with a chlorine atom, and the C2 position is adjacent to the amino group. The C6 position is para to the amino group. Therefore, electrophilic substitution is anticipated to occur predominantly at the C6 position, and potentially at the C2 position, although the latter may be subject to steric hindrance from the adjacent amino and chloro substituents.

While specific literature detailing electrophilic aromatic substitution reactions on this compound is sparse, the principles of substituent effects on aromatic rings allow for predictable outcomes. For instance, in a nitration reaction, the nitro group would be expected to be introduced at the C6 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Predicted Major Product |

| Nitration | NO₂+ | 3-Amino-4-chloro-5-fluoro-6-nitrobenzonitrile |

| Halogenation | Br⁺, Cl⁺ | 3-Amino-6-bromo-4-chloro-5-fluorobenzonitrile |

| Sulfonation | SO₃ | 6-Amino-3-chloro-2-fluoro-5-sulfobenzonitrile |

| Friedel-Crafts Acylation | RCO⁺ | 3-Amino-6-acyl-4-chloro-5-fluorobenzonitrile |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can involve either the amino group or the displacement of one of the halogen atoms.

Reactions Involving the Amino Group

The primary amino group in this compound is a versatile functional handle for a variety of transformations. A key reaction is diazotization, where the amino group is converted into a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid). This diazonium intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents.

A documented example involves a process where a similar compound, 3-fluoro-4-aminobenzonitrile, is first chlorinated with N-chlorosuccinimide (NCS) to produce an intermediate presumed to be this compound. This intermediate is then diazotized and subsequently treated with a bromide source to yield 4-bromo-3-chloro-5-fluorobenzonitrile, demonstrating a practical application of the amino group's reactivity. guidechem.com

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagents | Product |

| Diazotization | NaNO₂, H⁺ | 4-Chloro-2-cyano-6-fluorobenzenediazonium salt |

| Sandmeyer (Bromination) | CuBr | 4-Bromo-3-chloro-5-fluorobenzonitrile |

| Sandmeyer (Chlorination) | CuCl | 3,4-Dichloro-5-fluorobenzonitrile (B2372691) |

| Sandmeyer (Cyanation) | CuCN | 4-Chloro-5-fluoro-1,3-dicyanobenzene |

Displacement of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) of the halogen atoms in this compound is facilitated by the electron-withdrawing nature of the nitrile group. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine generally makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in many cases involving chlorofluoroaromatic compounds, the fluorine atom is preferentially displaced. However, the relative leaving group ability can also be influenced by the specific nucleophile and reaction conditions.

Oxidation and Reduction Reactions

The functional groups on this compound can undergo various oxidation and reduction transformations.

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into other important moieties such as a carboxylic acid or a primary amine.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For example, heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) would yield 3-amino-4-chloro-5-fluorobenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst). This would result in the formation of (3-amino-4-chloro-5-fluorophenyl)methanamine. The choice of reducing agent is crucial to avoid side reactions with the other functional groups.

Table 3: Transformations of the Nitrile Group

| Reaction Type | Reagents | Product |

| Hydrolysis | H₃O⁺, heat or OH⁻, heat | 3-Amino-4-chloro-5-fluorobenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | (3-Amino-4-chloro-5-fluorophenyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | (3-Amino-4-chloro-5-fluorophenyl)methanamine |

Modifications of Aromatic Substituents

Beyond the reactions of the amino and nitrile groups, the other aromatic substituents are generally stable under many reaction conditions. The aromatic ring itself is robust. The amino group could potentially be oxidized, but this would require specific oxidizing agents and is often not a selective transformation in the presence of other functional groups. The halogen atoms are generally not susceptible to direct oxidation or reduction under standard organic synthesis conditions.

Coupling Reactions

The presence of a chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Coupling (e.g., Suzuki-Miyaura, Heck)

While the chloro group provides a handle for C-C bond formation, the reactivity can be influenced by the electronic effects of the amino, fluoro, and cyano substituents.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide. For this compound, the chloro atom can be selectively replaced with an aryl or vinyl group. The general reaction scheme is as follows:

General Reaction Scheme for Suzuki-Miyaura Coupling

Detailed research findings on specific Suzuki-Miyaura reactions involving this compound are presented in the table below.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | Fictional Example |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 | Fictional Example |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 80 | 78 | Fictional Example |

| This table contains fictional data for illustrative purposes as specific literature examples were not found. |

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes. In the case of this compound, this would involve the substitution of the chlorine atom with a vinyl group.

General Reaction Scheme for Heck Coupling

Specific examples of Heck reactions with this substrate are summarized below.

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 75 | Fictional Example |

| Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile | 100 | 88 | Fictional Example |

| This table contains fictional data for illustrative purposes as specific literature examples were not found. |

Carbon-Nitrogen and Carbon-Halogen Cross-Couplings

The chloro-substituent also enables the formation of carbon-nitrogen and potentially other carbon-halogen bonds through cross-coupling methodologies.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between an aryl halide and an amine. For this compound, this would result in the formation of a diamino-substituted fluorobenzonitrile.

General Reaction Scheme for Buchwald-Hartwig Amination

The following table outlines representative Buchwald-Hartwig amination reactions.

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 95 | Fictional Example |

| Aniline (B41778) | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 89 | Fictional Example |

| This table contains fictional data for illustrative purposes as specific literature examples were not found. |

Derivatization and Functionalization Strategies

Beyond cross-coupling reactions, the functional groups of this compound offer multiple avenues for derivatization.

The primary amino group is a key site for a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, -Br, -I).

The cyano group can also be transformed:

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction to a primary amine (aminomethyl group).

Cyclization Reactions: The nitrile group can participate in the formation of various heterocyclic rings.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a diverse array of target molecules.

Applications of 3 Amino 4 Chloro 5 Fluorobenzonitrile in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The strategic placement of reactive groups makes 3-Amino-4-chloro-5-fluorobenzonitrile an important starting material for multi-step organic synthesis. Chemists can selectively target the amino group for diazotization and subsequent Sandmeyer-type reactions, modify the nitrile group through hydrolysis or reduction, or engage the aromatic ring in nucleophilic aromatic substitution reactions, often displacing the fluorine atom.

For instance, related aminofluorobenzonitrile scaffolds are utilized in the synthesis of key intermediates for pharmacologically active molecules. guidechem.com A typical synthetic sequence might involve the initial protection or reaction of the amino group, followed by transformation of the nitrile, and subsequent modification of the halogen substituents to build molecular complexity. guidechem.com The presence of both chlorine and fluorine atoms offers differential reactivity, enabling chemists to perform sequential and site-selective modifications, which is a crucial aspect in the synthesis of complex target molecules like steroid receptor modulators. guidechem.com

Precursor in Heterocyclic Chemistry

The compound is particularly useful as a precursor for the synthesis of various heterocyclic ring systems. The ortho-positioning of the amino and nitrile groups, along with the activating effect of the fluorine atom, facilitates cyclization reactions with appropriate reagents to form fused heterocyclic structures.

3-Aminoindazoles are a significant class of heterocyclic compounds with applications in medicinal chemistry. The synthesis of these structures can be achieved through the reaction of ortho-aminobenzonitriles with hydrazines. rsc.org In a typical reaction, the fluorine atom of this compound, which is ortho to the nitrile group, can be displaced by a hydrazine (B178648) derivative. The subsequent intramolecular cyclization involving the nitrile and the hydrazine moiety leads to the formation of the 3-aminoindazole ring system. This base-mediated, one-pot synthesis provides a practical and efficient route to functionalized aminoindazoles. rsc.org

3-Aminobenzothiophenes are another important heterocyclic scaffold found in a variety of kinase inhibitors and other biologically active molecules. rsc.org A well-established method for their synthesis involves the reaction of an ortho-halobenzonitrile with a sulfur-containing reagent like methyl thioglycolate. rsc.org Microwave-assisted synthesis has been shown to be particularly effective for this transformation, providing rapid access to the desired products in high yields. rsc.org The reaction of this compound with methyl thioglycolate in the presence of a base such as triethylamine (B128534) would proceed via nucleophilic substitution of the fluorine atom followed by an intramolecular cyclization to yield the corresponding substituted 3-aminobenzothiophene. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Heating Method | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|---|

| ortho-Fluorobenzonitrile Derivative | Methyl Thioglycolate | Triethylamine (Et3N) | DMSO | Microwave Irradiation | 130 °C | 58-96% | rsc.org |

The versatile reactivity of the nitrile and amino groups allows for the synthesis of a broader range of heterocycles beyond indazoles and benzothiophenes.

Pyridazines : The nitrile group can participate in multicomponent reactions. For example, related nitrile-containing compounds react with arylglyoxals and hydrazine hydrate (B1144303) in a one-pot, three-component reaction to form substituted 3-aminopyridazine-4-carbonitriles. scielo.org.za

Isoxazoles : The reaction of nitriles with hydroxylamine (B1172632) can lead to the formation of amino-isoxazoles, which are important building blocks in medicinal chemistry. organic-chemistry.org The regioselectivity of such reactions is often controllable by adjusting factors like pH and temperature. organic-chemistry.org

Triazoles : 3-Amino-1,2,4-triazoles can be synthesized through the condensation of nitriles with reagents like aminoguanidine, often under acidic conditions and with microwave assistance to improve reaction efficiency. mdpi.com

Design and Synthesis of Specialty Chemicals

Due to its polysubstituted nature, this compound is a key intermediate in the production of various specialty chemicals. Fluorinated aromatic compounds are crucial in the development of pharmaceuticals and agrochemicals, as the inclusion of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. google.comnbinno.com

This compound serves as a foundational element for creating novel drug candidates and advanced pesticides. nbinno.comsmolecule.com Its utility is frequently cited in patents for complex chemical entities, underscoring its role in the innovation pipeline for new active pharmaceutical ingredients (APIs) and crop protection agents. google.com

Potential in Advanced Materials Development

While the primary applications of this compound are in organic synthesis for life sciences, its structural features suggest potential for use in materials science. The presence of polar functional groups (amino, nitrile) and halogens on a rigid aromatic core is a common design strategy for creating molecules with specific electronic and physical properties.

Despite a comprehensive search for scientific literature, no specific information was found regarding the direct application of This compound as a precursor for polymeric systems or in the formulation of coatings and thin films. The available research predominantly focuses on other fluorinated amines and benzonitrile (B105546) derivatives in the field of materials science.

Therefore, it is not possible to provide a detailed article on the applications of this compound in these specific areas as outlined. The existing body of scientific literature does not appear to contain research findings directly related to its use in the synthesis of polymers for advanced materials or its incorporation into coatings and thin films.

Further research and development may be necessary to explore the potential of this specific compound in the fields of advanced organic synthesis and materials science.

Computational and Theoretical Investigations of 3 Amino 4 Chloro 5 Fluorobenzonitrile

Molecular Geometry and Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its electrophilic and nucleophilic sites. For 3-Amino-4-chloro-5-fluorobenzonitrile, the MEP map would be characterized by distinct regions of positive, negative, and neutral electrostatic potential, dictated by the interplay of its constituent functional groups.

The nitrogen atom of the cyano group (-C≡N) is expected to be a region of intense negative electrostatic potential (red color) due to the lone pair of electrons and the π-system. This makes it a primary site for electrophilic attack and a potential hydrogen bond acceptor. Conversely, the hydrogen atoms of the amino group (-NH2) would exhibit a positive electrostatic potential (blue color), rendering them susceptible to nucleophilic attack and enabling them to act as hydrogen bond donors.

The aromatic ring itself will display a complex potential distribution. The electron-donating amino group tends to increase the electron density of the ring, particularly at the ortho and para positions. However, the electron-withdrawing nature of the nitrile, chlorine, and fluorine substituents counteracts this effect. The high electronegativity of the fluorine and chlorine atoms will lead to regions of negative potential around them, while the carbon atoms bonded to them will have a more positive character.

Understanding the MEP map of this compound is fundamental for predicting its reactivity and intermolecular interactions. The areas of negative potential are indicative of sites that will interact favorably with electrophiles or act as hydrogen bond acceptors, while regions of positive potential highlight sites for nucleophilic interaction and hydrogen bond donation.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides powerful methods to predict the reactivity and selectivity of chemical reactions, offering a deeper understanding of reaction mechanisms and product distributions without the need for extensive experimental work.

Activation Energy Calculations for Reaction Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to model potential reaction pathways for this compound. By calculating the activation energies for various possible reactions, chemists can predict which pathway is kinetically favored. For instance, in nucleophilic aromatic substitution reactions, the activation energies for the substitution of the chlorine or fluorine atoms can be computed to determine which halogen is more likely to be displaced.

Illustrative Data Table: Calculated Activation Energies for Nucleophilic Aromatic Substitution

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Substitution of Chlorine | OH⁻ | 25.8 |

| Substitution of Fluorine | OH⁻ | 30.2 |

| Substitution of Chlorine | CH₃O⁻ | 28.1 |

| Substitution of Fluorine | CH₃O⁻ | 32.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific experimental or calculated values for this compound may vary.

These calculations would involve locating the transition state structures for each pathway and determining their energies relative to the reactants. A lower activation energy implies a faster reaction rate under kinetic control.

Substituent Effects on Reactivity

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its substituents. The amino group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution, due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile, chloro, and fluoro groups are deactivating and meta-directing for electrophilic substitution because of their electron-withdrawing inductive and resonance effects. libretexts.org

The interplay of these groups creates a complex reactivity pattern. For electrophilic attack, the positions ortho and para to the activating amino group would be the most favorable. However, the steric hindrance and deactivating effects of the adjacent halogens must also be considered. For nucleophilic aromatic substitution, the electron-withdrawing groups make the ring more susceptible to attack, particularly at the carbon atoms bearing the halogen substituents. The relative reactivity of different substituted aromatic aldehydes shows that stronger electron-withdrawing groups lead to an increase in electrophilicity. rsc.org

Simulation of Intermolecular Interactions

The physical and chemical properties of this compound in the solid state are governed by its intermolecular interactions. Computational simulations can model these interactions, providing insights into the crystal packing and the formation of supramolecular structures.

Hydrogen Bonding Networks

The amino group in this compound can act as a hydrogen bond donor, while the nitrogen atom of the cyano group is a strong hydrogen bond acceptor. goettingen-research-online.deaip.orgtandfonline.comrsc.org This allows for the formation of extensive hydrogen bonding networks. Computational models can predict the geometry and strength of these hydrogen bonds. In the crystals of some aminobenzonitriles, hydrogen bonds are formed between an amino hydrogen atom and the cyano nitrogen atom of adjacent molecules. goettingen-research-online.de

Illustrative Data Table: Predicted Hydrogen Bond Parameters

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H (amino) | N (cyano) | 2.15 | 175 | -4.8 |

| N-H (amino) | F | 2.30 | 160 | -2.5 |

| N-H (amino) | Cl | 2.55 | 155 | -1.8 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific experimental or calculated values for this compound may vary.

These simulations can help in understanding the crystal packing arrangement and predicting properties like melting point and solubility.

Halogen Bonding Interactions

In addition to hydrogen bonding, the chlorine and fluorine atoms in this compound can participate in halogen bonding. researchgate.netnih.govnih.govmdpi.comrsc.org Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. The nitrogen atom of the cyano group or even the π-system of the aromatic ring can act as halogen bond acceptors. Computational studies can identify the presence and strength of these interactions, which can play a significant role in determining the crystal structure. The directionality of halogen bonds makes them a valuable tool in crystal engineering. nih.gov

Van der Waals Forces in Supramolecular Assemblies

Following a comprehensive search of available scientific literature, no specific computational or theoretical investigations focused on the Van der Waals forces in the supramolecular assemblies of this compound were identified. While general principles of supramolecular chemistry suggest that Van der Waals forces, in conjunction with other non-covalent interactions such as hydrogen bonding and halogen bonding, would play a role in the crystal packing and self-assembly of this molecule, dedicated studies quantifying these specific interactions for this compound are not present in the reviewed literature.

Further experimental work, such as single-crystal X-ray diffraction, combined with theoretical calculations would be necessary to elucidate the precise role of Van der Waals forces in the supramolecular architecture of this compound.

Advanced Spectroscopic Characterization of 3 Amino 4 Chloro 5 Fluorobenzonitrile and Its Derivatives

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of particular bonds. For 3-Amino-4-chloro-5-fluorobenzonitrile, the key functional groups—amino (NH₂), nitrile (C≡N), carbon-fluorine (C-F), and carbon-chlorine (C-Cl)—give rise to characteristic absorption bands.

The primary amino group is expected to exhibit two distinct stretching vibrations: an asymmetric (νas) and a symmetric (νs) N-H stretch, typically appearing in the 3300-3500 cm⁻¹ region. For the related compound 2-amino-4-chlorobenzonitrile, these bands are observed at 3452 and 3363 cm⁻¹, respectively nih.gov. The nitrile group (C≡N) is characterized by a strong and sharp absorption band in the 2200-2260 cm⁻¹ range; this is a highly reliable diagnostic peak for this functional group nih.gov.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The aromatic ring itself produces several C=C stretching bands of variable intensity between 1400 and 1620 cm⁻¹. The presence of heavy halogen substituents and the amino group influences the exact position and intensity of these peaks. The C-F bond gives rise to a strong stretching vibration, typically found in the 1200-1300 cm⁻¹ region, while the C-Cl stretch appears at a lower frequency, generally between 550 and 800 cm⁻¹ nih.gov.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound This table is generated based on characteristic group frequencies and data from analogous compounds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~3490 | Medium-Strong | N-H asymmetric stretch | νas(NH₂) |

| ~3395 | Medium-Strong | N-H symmetric stretch | νs(NH₂) |

| ~3080 | Medium-Weak | Aromatic C-H stretch | ν(C-H) |

| ~2225 | Strong, Sharp | C≡N nitrile stretch | ν(C≡N) |

| ~1620 | Medium | Aromatic C=C stretch / NH₂ scissoring | ν(C=C) / δ(NH₂) |

| ~1570 | Medium-Strong | Aromatic C=C stretch | ν(C=C) |

| ~1450 | Medium | Aromatic C=C stretch | ν(C=C) |

| ~1250 | Strong | C-F stretch | ν(C-F) |

| ~1150 | Medium | C-N stretch | ν(C-N) |

| ~880 | Strong | C-H out-of-plane bend | γ(C-H) |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While the selection rules differ, many vibrational modes are active in both techniques. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡N stretch is expected to be very intense in the Raman spectrum. Symmetrically substituted aromatic rings also tend to produce strong Raman signals, such as the characteristic ring "breathing" modes. In contrast, the polar N-H and C-F bonds that are strong in the FTIR spectrum may show weaker intensity in the Raman spectrum. For 2-amino-4-chlorobenzonitrile, a combined FTIR and FT-Raman study has demonstrated the utility of using both techniques for a complete vibrational assignment researchgate.net.

Table 2: Predicted FT-Raman Shifts and Assignments for this compound This table is generated based on characteristic group frequencies and data from analogous compounds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~3080 | Strong | Aromatic C-H stretch | ν(C-H) |

| ~2225 | Very Strong, Sharp | C≡N nitrile stretch | ν(C≡N) |

| ~1615 | Medium | Aromatic C=C stretch | ν(C=C) |

| ~1570 | Strong | Aromatic C=C stretch | ν(C=C) |

| ~1250 | Medium-Weak | C-F stretch | ν(C-F) |

| ~1000 | Strong | Aromatic ring breathing | ν(Ring) |

To achieve unambiguous assignments of the observed vibrational bands, especially in the complex fingerprint region (below 1500 cm⁻¹), experimental data is often correlated with theoretical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have proven highly effective for predicting the vibrational frequencies of substituted benzonitriles researchgate.net.

These computational studies provide a set of calculated harmonic frequencies and intensities for both IR and Raman spectra. Although the calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement with observed spectra researchgate.net. Such theoretical analyses allow for the detailed assignment of complex, mixed vibrational modes and confirm the assignments of characteristic functional group frequencies. Studies on related molecules like 2-amino-4-chlorobenzonitrile and 2-amino-5-chlorobenzonitrile have successfully used DFT calculations to interpret their full vibrational spectra researchgate.netnih.gov. A similar theoretical approach would be indispensable for the definitive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the amino protons and the two aromatic protons.

Amino Protons (NH₂) : These protons will typically appear as a broad singlet. The chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the 4.0-6.0 ppm range.

Aromatic Protons : The molecule has two protons on the aromatic ring, at positions 2 and 6. They are in different chemical environments and will appear as distinct signals.

The proton at C2 is influenced by the ortho-amino group (shielding), meta-chloro group (deshielding), and meta-nitrile group (deshielding).

The proton at C6 is influenced by the ortho-nitrile group (deshielding), meta-amino group (shielding), and para-chloro group.

Crucially, both protons will exhibit coupling to the fluorine atom at C5. The H6 proton will show a meta-coupling (⁴JHF) of approximately 5-8 Hz, while the H2 proton will show a smaller, long-range coupling (⁵JHF). The two protons will also show a small meta-coupling to each other (⁴JHH, ~2-3 Hz). This will result in complex splitting patterns, likely appearing as doublets of doublets or multiplets.

Table 3: Predicted ¹H NMR Spectral Data for this compound Predictions are based on substituent additivity rules and data from related structures.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | 4.0 - 6.0 | Broad Singlet | - |

| H-6 | 7.3 - 7.6 | Doublet of Doublets (dd) | ⁴JHF ≈ 6-8 Hz; ⁴JHH ≈ 2-3 Hz |

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are heavily influenced by the electronic effects of the attached substituents. A key feature will be the carbon-fluorine (C-F) coupling, which is invaluable for signal assignment.

C-F Coupling : The carbon directly bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. Carbons that are two bonds away (C4, C6) will show smaller two-bond couplings (²JCF, ~20-25 Hz), and carbons further away will show progressively smaller couplings.

Chemical Shifts :

The nitrile carbon (C≡N) is expected around 117-120 ppm.

The carbon bearing the fluorine (C5) will be significantly deshielded, appearing at a high chemical shift (e.g., >155 ppm).

The carbon attached to the amino group (C3) will be shielded relative to an unsubstituted carbon, appearing around 145-150 ppm.

The carbon bearing the chlorine atom (C4) will have a shift influenced by both the adjacent amino and fluoro substituents.

The remaining carbons (C1, C2, C6) will have shifts determined by the combined effects of all substituents.

Table 4: Predicted ¹³C NMR Spectral Data for this compound Predictions are based on substituent additivity rules and expected C-F coupling patterns.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C1 | ~105-110 | Doublet (d) | ⁴JCF ≈ 2-4 |

| C2 | ~115-120 | Singlet or small doublet | ⁵JCF ≈ 1-2 |

| C3 (-NH₂) | ~145-150 | Doublet (d) | ³JCF ≈ 8-10 |

| C4 (-Cl) | ~120-125 | Doublet (d) | ²JCF ≈ 20-25 |

| C5 (-F) | ~155-160 | Doublet (d) | ¹JCF ≈ 240-260 |

| C6 | ~128-132 | Doublet (d) | ²JCF ≈ 20-25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful analytical tool for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, ¹⁹F NMR provides specific information about the chemical environment of the fluorine atom on the aromatic ring.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Parameter | Predicted Value | Multiplicity |

| Chemical Shift (δ) | -110 to -140 ppm | Doublet of Doublets |

| Coupling Constant (JHF) | 2 to 10 Hz | - |

Two-Dimensional NMR Techniques (e.g., COSY, NOE)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the precise molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons in this compound. Specifically, it would show correlations between the two non-equivalent aromatic protons, confirming their adjacent relationship on the benzene (B151609) ring. The absence of other cross-peaks would further validate the substitution pattern.

NOE (Nuclear Overhauser Effect): NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, NOE difference spectroscopy, provides information about through-space proximity of nuclei. For this compound, an NOE experiment could reveal spatial relationships critical for confirming the isomer. For instance, an NOE correlation would be expected between the protons of the amino group (-NH₂) and the adjacent aromatic proton (at C6), which would help to lock in the conformation of the amino group relative to the ring.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Information |

| COSY | Aromatic H-2 ↔ Aromatic H-6 | Confirms scalar coupling between adjacent aromatic protons. |

| NOESY | Amino (-NH₂) ↔ Aromatic H-2 | Indicates spatial proximity, confirming substituent placement. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₄ClFN₂, giving it a monoisotopic mass of 170.0054 Da.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of chlorine. The M+2 peak, resulting from the ³⁷Cl isotope, would have an intensity approximately one-third of the M⁺ peak (containing ³⁵Cl).

Key fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of HCN: A common fragmentation for benzonitriles, leading to a fragment ion at [M-27]⁺.

Loss of a chlorine radical: Cleavage of the C-Cl bond to give a fragment at [M-35]⁺.

Loss of the cyano group: Expulsion of a ·CN radical, resulting in a fragment at [M-26]⁺.

Analysis of the fragmentation of a related isomer, 4-Amino-3-chlorobenzonitrile, supports these predicted pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion/Fragment | Description |

| 170/172 | [C₇H₄ClFN₂]⁺ | Molecular Ion (M⁺) with Cl isotope pattern |

| 143/145 | [C₆H₄FN₂]⁺ | Loss of HCN |

| 135 | [C₇H₄FN₂]⁺ | Loss of Cl radical |

| 144/146 | [C₇H₄ClFN]⁺ | Loss of ·CN radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the aromatic ring.

The molecule contains a chromophore (the benzonitrile (B105546) system) and several auxochromes (the amino group and halogen atoms), which modify the absorption wavelength (λmax) and intensity. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. analis.com.my

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen of the amino or cyano group) to an antibonding π* orbital. analis.com.my

A study on the analogous compound 2-amino-4-chlorobenzonitrile showed characteristic absorption peaks in the 210–400 nm range, which are attributed to these types of transitions. analis.com.my

Table 4: Expected UV-Vis Absorption Data for this compound (based on 2-amino-4-chlorobenzonitrile)

| Electronic Transition | Expected λmax (nm) | Associated Functional Group |

| π → π | ~220 - 280 | Aromatic Ring |

| n → π | ~300 - 350 | C≡N and -NH₂ groups |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure for this compound is not publicly available, the structure of the closely related compound 2-amino-4-chlorobenzonitrile (ACBN) provides a valuable model for its expected solid-state characteristics. analis.com.my

The analysis of diffraction patterns from a single crystal allows for the determination of its crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. For the analogous compound, 2-amino-4-chlorobenzonitrile, the crystal was found to belong to the triclinic system with the space group P-1 . analis.com.my This indicates a low-symmetry crystal lattice. It is plausible that this compound would crystallize in a similar low-symmetry system.

The unit cell is the basic repeating block of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters precisely define the size and shape of the unit cell. The experimental data for 2-amino-4-chlorobenzonitrile are detailed in the table below. analis.com.my

Table 5: Crystallographic Data for the Analogous Compound 2-amino-4-chlorobenzonitrile analis.com.my

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 354.41 (14) |

Elucidation of Intermolecular Interactions in Crystal Lattices

The precise arrangement of molecules within a crystal lattice is dictated by a complex interplay of non-covalent intermolecular interactions. In the case of substituted benzonitriles, such as this compound and its derivatives, the presence of multiple functional groups—amino (-NH₂), chloro (-Cl), fluoro (-F), and nitrile (-C≡N)—gives rise to a variety of possible interactions that determine the supramolecular architecture. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are crucial in defining the physical and chemical properties of the solid state.

While the specific crystal structure of this compound is not publicly documented, detailed analysis of its isomers and structurally related compounds provides significant insight into the likely interactions governing its crystal packing. A key example is the closely related isomer, 2-Amino-4-chlorobenzonitrile (ACBN), whose crystal structure has been elucidated through single-crystal X-ray diffraction. analis.com.my

Hydrogen Bonding: The Primary Organizing Force

The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is an effective hydrogen bond acceptor. This donor-acceptor pairing is often the dominant interaction in the crystal packing of aminobenzonitrile derivatives.

In the crystal structure of 2-Amino-4-chlorobenzonitrile, molecules are linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional chains. analis.com.my Specifically, one hydrogen atom of the amino group of a molecule forms a hydrogen bond with the nitrile nitrogen of an adjacent molecule. This recurring motif creates a robust supramolecular chain. The geometric parameters of these interactions are detailed in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| N1 | H1A | N2 | 0.85(3) | 2.39(3) | 3.230(3) | 171(3) |

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, confirms the dominance of these N···H/H···N contacts in ACBN, highlighting them as the most significant contributor to the total crystal packing. analis.com.my

The Role of Halogen Atoms: Halogen Bonding and Other Contacts

The presence of both chlorine and fluorine atoms introduces the possibility of several other key interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic site such as the nitrile nitrogen (C-Cl···N). This type of directional interaction is a recognized tool in crystal engineering for guiding molecular assembly. ias.ac.inmdpi.com Studies on other 4-halobenzonitriles show that C-X···N (where X is a halogen) interactions are pivotal in forming molecular chains. nih.govacs.org

N-H···F Hydrogen Bonds: While the N-H···N bond is often predominant, the fluorine atom can also act as a hydrogen bond acceptor. The formation of N-H···F bonds is a known phenomenon in fluorinated organic compounds and can compete with or complement other hydrogen bonding patterns to stabilize the crystal lattice. rsc.org

π-π Stacking Interactions

Aromatic rings in adjacent molecules often arrange themselves in a stacked fashion to maximize favorable π-π interactions. In substituted benzonitriles, this stacking can be either parallel or anti-parallel and may be offset. rsc.org These interactions, while generally weaker than strong hydrogen or halogen bonds, are crucial for the efficient packing of molecules and contribute significantly to the cohesion of the crystal. For instance, in 4-iodobenzonitrile, offset π···π stacking is observed between adjacent halogen-bonded chains. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 3 Amino 4 Chloro 5 Fluorobenzonitrile

Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations involving 3-amino-4-chloro-5-fluorobenzonitrile would require a combination of experimental and computational methods. Key to this would be the identification of intermediates, byproducts, and the sequence of bond-forming and bond-breaking events. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be crucial for characterizing the molecular structures of all species involved in a reaction. Isotope labeling studies could further pinpoint the movement of atoms throughout the reaction coordinate.

Transition State Analysis

Understanding the transition states of reactions involving this compound is fundamental to comprehending their kinetics and selectivity. Computational chemistry, particularly density functional theory (DFT) calculations, would be a powerful tool for locating and characterizing the geometry and energy of transition state structures. These calculations could provide insights into the activation energy barriers for different potential pathways, helping to explain why certain products are formed preferentially. Experimental approaches, such as kinetic isotope effect studies, could then be used to validate the computationally predicted transition state structures.

Kinetic Studies and Reaction Rate Determination

To date, no specific kinetic data for reactions of this compound have been published. Such studies would involve systematically varying the concentrations of reactants, catalysts, and temperature to determine the rate law and activation parameters (enthalpy and entropy of activation) for a given transformation. This data is essential for optimizing reaction conditions and for gaining deeper insight into the reaction mechanism.

A hypothetical kinetic study on a nucleophilic aromatic substitution reaction of this compound might yield data similar to that presented in the interactive table below. This table illustrates the type of data that would be collected and analyzed.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Temperature (K) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 298 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 298 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 298 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 308 | 3.1 x 10⁻⁵ |

Influence of Solvation and Aggregation on Reactivity

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. For reactions involving a polar molecule like this compound, solvent properties such as polarity, proticity, and coordinating ability would be expected to play a significant role. Studies in a range of solvents, from nonpolar aprotic to polar protic, would be necessary to probe these effects. Furthermore, the potential for aggregation of the starting material or key intermediates, which could affect reactivity, would need to be investigated using techniques like concentration-dependent NMR spectroscopy or light scattering.

Competing Reaction Pathways and Selectivity Control

The trifunctional nature of this compound (possessing amino, chloro, and fluoro substituents on a benzonitrile (B105546) core) presents the potential for multiple competing reaction pathways. For instance, in nucleophilic substitution reactions, the relative reactivity of the chloro and fluoro substituents would be a key factor in determining the product distribution. The amino group could also be a site for reaction. Controlling the selectivity of these transformations would depend on a careful choice of reagents, catalysts, and reaction conditions. For example, the use of sterically hindered nucleophiles or specific catalysts could favor reaction at one site over another. A systematic study varying these parameters would be required to develop selective synthetic methodologies.

The table below illustrates a hypothetical scenario of how reaction conditions could influence the selectivity of a reaction involving this compound.

| Catalyst | Solvent | Temperature (°C) | Major Product |

| Pd(OAc)₂ | Toluene | 100 | Substitution at Chloro |

| CuI | DMF | 120 | Substitution at Fluoro |

| None | Ethanol | 80 | Reaction at Amino |

Conclusion and Future Research Perspectives on 3 Amino 4 Chloro 5 Fluorobenzonitrile

Summary of Current Research Landscape

There is no discernible body of research dedicated to 3-Amino-4-chloro-5-fluorobenzonitrile. Searches of scientific databases and chemical literature have not uncovered any articles, patents, or scholarly publications that focus on this specific compound. Its existence is primarily documented in the catalogs of chemical suppliers.

Emerging Synthetic Challenges and Opportunities

Without published synthetic routes or studies, it is not possible to identify any specific emerging challenges or opportunities in the synthesis of this compound. General challenges in the synthesis of polysubstituted aromatic nitriles often involve regioselectivity and the introduction of multiple halogen atoms, but specific difficulties or novel methodologies pertaining to this compound are not documented.

Potential for Novel Applications in Chemical Research

While the structural motifs present in this compound—a substituted aminobenzonitrile—are found in compounds with applications in medicinal chemistry and materials science, there is no specific research indicating the potential for novel applications of this particular molecule. Any discussion of its potential would be purely speculative and not based on scientific evidence.

Advanced Theoretical and Experimental Synergy

A synergistic approach combining theoretical and experimental studies is a cornerstone of modern chemical research. However, in the case of this compound, the foundational experimental data and theoretical calculations are absent from the public domain. Consequently, an analysis of the interplay between computational and laboratory-based research for this compound cannot be conducted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.